N-(3-chloro-1-cyanocyclopentyl)acetamide
Description
Overview of Chloroacetamide Derivatives in Academic Research
Chloroacetamide derivatives have been the subject of extensive academic and industrial research due to their diverse biological activities. They are widely recognized for their application as herbicides, with commercial products like alachlor (B1666766) and metolachlor (B1676510) being prominent examples. researchgate.netresearchgate.net The herbicidal action of these compounds is primarily attributed to their ability to inhibit the elongation of very-long-chain fatty acids (VLCFAs) in plants, which disrupts cell membrane stability and leads to plant death. researchgate.net
Beyond their use in agriculture, chloroacetamide derivatives have shown significant potential in medicinal chemistry. Numerous studies have demonstrated their efficacy as antimicrobial agents, exhibiting both antibacterial and antifungal properties. eurjchem.comnih.govtandfonline.com For instance, certain chloroacetamide derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. eurjchem.comnih.gov Their antifungal activity has been noted against various strains, including Candida albicans. nih.govtandfonline.com The mechanism of their antimicrobial action is often linked to their ability to act as alkylating agents, targeting essential proteins and enzymes within the microbial cells. researchgate.net
The versatility of the chloroacetamide scaffold allows for the synthesis of a wide array of derivatives with varying biological activities, making it a valuable platform for the development of new therapeutic agents and agrochemicals. eurjchem.comekb.egekb.eg
Table 1: Examples of Chloroacetamide Derivatives and Their Reported Activities
| Derivative Name | Application/Activity | Reference(s) |
|---|---|---|
| Alachlor | Herbicide | researchgate.net |
| Metolachlor | Herbicide | researchgate.netresearchgate.net |
| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | Herbicide | ekb.eg |
| N-(4-chlorophenyl)-2-chloroacetamide | Antibacterial, Antifungal | nih.gov |
| 2-Chloro-N-(2,5-dichlorophenyl)-N-(2-hydroxybenzyl)acetamide | Herbicide | ekb.eg |
| Various N-substituted chloroacetamides | Antibacterial, Antifungal | ijpsr.info |
Significance of the Cyanocyclopentyl Moiety in Related Chemical Scaffolds
The cyano group (-C≡N) is a versatile functional group in medicinal chemistry. Its linear geometry and ability to participate in hydrogen bonding can influence the binding of a molecule to its biological target. The nitrile group is also a known bioisostere for other functional groups, such as carbonyls and halogens, and its incorporation can modulate a molecule's electronic properties and metabolic stability.
The cyclopentyl group , as a saturated carbocyclic ring, offers a degree of conformational rigidity that can be advantageous in drug design. acs.org Compared to linear alkyl chains, a cyclopentyl ring restricts the number of possible conformations a molecule can adopt, which can lead to a more favorable entropic contribution to binding affinity. nih.gov The incorporation of a cyclopentyl or a related cyclopropyl (B3062369) ring can enhance a molecule's metabolic stability, increase its potency, and improve its pharmacokinetic profile by, for example, increasing brain permeability or reducing plasma clearance. nih.govscientificupdate.comresearchgate.net The cyclopentenone moiety, a related structure, has been identified as a key feature in some anticancer compounds. researchgate.net
The combination of the cyano group and the cyclopentyl ring in the cyanocyclopentyl moiety therefore presents an interesting scaffold. The rigidity of the cyclopentyl ring, coupled with the electronic and hydrogen-bonding capabilities of the cyano group, could lead to unique interactions with biological targets.
Current Research Frontiers and Unexplored Avenues for 2-chloro-N-(1-cyanocyclopentyl)acetamide
Given the lack of specific research on 2-chloro-N-(1-cyanocyclopentyl)acetamide, there are numerous unexplored avenues for investigation. Based on the known properties of related compounds, several research frontiers can be proposed.
One of the most promising areas of research would be the evaluation of its biological activity . Drawing parallels with other chloroacetamide derivatives, it would be logical to screen 2-chloro-N-(1-cyanocyclopentyl)acetamide for antimicrobial and herbicidal properties. eurjchem.comnih.govtandfonline.comekb.egekb.eg The presence of the cyanocyclopentyl group could modulate these activities in interesting ways, potentially leading to enhanced potency or a different spectrum of activity compared to existing chloroacetamides.
Another important research direction would be to explore its potential as a synthetic intermediate . The reactive chloroacetyl group allows for a variety of follow-up reactions, such as nucleophilic substitutions, which could be used to build more complex molecular architectures. The cyanocyclopentyl moiety could serve as a unique building block, and its influence on the properties of the resulting compounds would be of significant interest.
Furthermore, computational studies , such as molecular docking, could be employed to predict potential biological targets for 2-chloro-N-(1-cyanocyclopentyl)acetamide. tandfonline.comekb.eg By modeling its interactions with the active sites of known enzymes, such as those involved in bacterial or plant metabolism, researchers could gain insights into its potential mechanisms of action and prioritize experimental studies.
Finally, a thorough physicochemical characterization of the compound is essential. This would involve determining its solubility, lipophilicity, and other properties that are crucial for its potential applications in medicine or agriculture.
Table 2: Predicted Physicochemical Properties of 2-chloro-N-(1-cyanocyclopentyl)acetamide
| Property | Predicted Value |
|---|---|
| Molecular Formula | C8H11ClN2O |
| Molecular Weight | 186.64 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 186.05600 g/mol |
| Topological Polar Surface Area | 57.0 Ų |
| Heavy Atom Count | 12 |
Note: These properties are theoretical and have been predicted based on the chemical structure.
List of Compounds Mentioned
2-chloro-N-(1-cyanocyclopentyl)acetamide
2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide
2-Chloro-N-cinnamyl-N-(4-sulfamoylphenyl)acetamide
2-chloro-N-(2,5-dichlorophenyl)-N-(2-hydroxybenzyl)acetamide
1-amino-1-cyanocyclopentane
Acetochlor
Alachlor
Amidochlor
Butachlor
Chloroacetyl chloride
Metolachlor
N-(4-chlorophenyl)-2-chloroacetamide
Propachlor
Properties
CAS No. |
78734-65-3 |
|---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
N-(3-chloro-1-cyanocyclopentyl)acetamide |
InChI |
InChI=1S/C8H11ClN2O/c1-6(12)11-8(5-10)3-2-7(9)4-8/h7H,2-4H2,1H3,(H,11,12) |
InChI Key |
RKIXDLRUDHZQFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CCl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 Chloro N 1 Cyanocyclopentyl Acetamide
Established Synthetic Routes to 2-chloro-N-(1-cyanocyclopentyl)acetamide
The formation of 2-chloro-N-(1-cyanocyclopentyl)acetamide is most commonly approached through the chloroacetylation of a key precursor, 1-aminocyclopentanecarbonitrile (B1332910). This process can be part of a multistep synthesis beginning with a readily available starting material.
Chloroacetylation Reactions for Amide Formation
The direct synthesis of 2-chloro-N-(1-cyanocyclopentyl)acetamide involves the reaction of 1-aminocyclopentanecarbonitrile with chloroacetyl chloride. researchgate.netresearchgate.netekb.eg This reaction is a classic example of N-acylation, where the amino group of the cyanocyclopentylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond. ijpsr.infoneliti.comnih.govresearchgate.netnih.goverciyes.edu.trresearchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction. ekb.eg Common solvents for this type of transformation include aprotic solvents like dichloromethane (B109758) or acetonitrile. ijpsr.info
A general procedure for the synthesis of similar chloroacetamides involves dissolving the amine in a suitable solvent and adding chloroacetyl chloride, often at reduced temperatures to control the exothermic reaction. ijpsr.infoneliti.comnih.gov The reaction mixture is then typically stirred at room temperature to ensure completion.
Multistep Synthesis Approaches and Optimization Strategies
A practical and efficient multistep synthesis of 2-chloro-N-(1-cyanocyclopentyl)acetamide begins with cyclopentanone (B42830). The first step involves the synthesis of the key intermediate, 1-aminocyclopentanecarbonitrile. This is often achieved through a Strecker-type synthesis, where cyclopentanone is reacted with a cyanide source, such as sodium cyanide, and an ammonia (B1221849) source, like ammonium (B1175870) chloride.
Following the formation of 1-aminocyclopentanecarbonitrile, the subsequent chloroacetylation step, as described above, yields the final product. Optimization of this two-step process involves careful control of reaction conditions such as temperature, reaction time, and the choice of solvent and base to maximize the yield and purity of the final product. For instance, in the analogous synthesis of N-(1-cyanocyclopentyl)pentanamide, the acylation is carried out at a controlled temperature of 5-10°C.
Mechanistic Investigations of 2-chloro-N-(1-cyanocyclopentyl)acetamide Formation
The formation of the amide bond in 2-chloro-N-(1-cyanocyclopentyl)acetamide proceeds through a well-understood nucleophilic substitution mechanism.
Role of Reaction Intermediates in the Synthesis of the Chemical Compound
The primary reaction intermediate in the synthesis of 2-chloro-N-(1-cyanocyclopentyl)acetamide is the tetrahedral intermediate formed during the nucleophilic acyl substitution. This transient species is characterized by a central carbon atom bonded to the cyclopentylnitrile group, the incoming amino group, the oxygen atom of the carbonyl group, and the chlorine atom. The stability of this intermediate can be influenced by the solvent and the nature of the reactants. The rapid collapse of this intermediate to form the final amide product drives the reaction forward.
Derivatization Strategies and Functional Group Transformations of 2-chloro-N-(1-cyanocyclopentyl)acetamide
The structure of 2-chloro-N-(1-cyanocyclopentyl)acetamide offers two primary sites for further chemical modification: the reactive chloroacetyl group and the nitrile functional group. These sites allow for a variety of derivatization strategies to produce a range of other compounds.
The chlorine atom in the chloroacetyl moiety is susceptible to nucleophilic substitution by a variety of nucleophiles, such as amines, thiols, and alkoxides. researchgate.net These reactions can lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. For example, reaction with a secondary amine could yield a diamine derivative, while reaction with a thiol could produce a thioether. Such derivatizations have been demonstrated on other N-aryl-2-chloroacetamides to synthesize various heterocyclic compounds. researchgate.netuomustansiriyah.edu.iquomustansiriyah.edu.iq
The nitrile group can also be transformed into other functional groups. For instance, it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or it can be reduced to a primary amine using reducing agents like lithium aluminum hydride. libretexts.orgorganic-chemistry.org These transformations open up pathways to a diverse set of molecules with different functionalities and potential applications. The cyanamide (B42294) moiety, in general, is a versatile building block for the synthesis of nitrogen-containing heterocycles through various reactions, including cycloadditions and radical chemistry. researchgate.netnih.govnih.gov
Substitution Reactions at the Chloro Group for Novel Analog Generation
The chloro group in 2-chloro-N-(1-cyanocyclopentyl)acetamide represents a primary site for nucleophilic substitution, enabling the introduction of a wide array of functional groups and the generation of diverse analogs. The electrophilic nature of the carbon atom attached to the chlorine makes it susceptible to attack by various nucleophiles.
The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by nucleophiles, particularly those containing oxygen, nitrogen, or sulfur. researchgate.net This reactivity allows for the synthesis of a multitude of derivatives. For instance, reactions with oxygen nucleophiles, such as phenols or the salts of carboxylic acids, can yield ether and ester linkages, respectively. researchgate.net
Nitrogen nucleophiles, including primary and secondary amines, react readily with the chloroacetamide to form the corresponding aminoacetamides. This reaction is a cornerstone for building more complex molecules. Similarly, sulfur nucleophiles, like thiols and thionucleophiles, can displace the chloride to form thioether linkages. researchgate.netekb.eg These substitution reactions are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
The following table summarizes representative substitution reactions at the chloro group of a generic N-substituted 2-chloroacetamide, which are applicable to 2-chloro-N-(1-cyanocyclopentyl)acetamide.
| Nucleophile | Reagent Example | Product Type | Reference |
| Oxygen | Sodium Phenoxide | Aryloxyacetamide | researchgate.net |
| Nitrogen | Aniline | N-Phenylglycinamide derivative | researchgate.net |
| Sulfur | Sodium Thiophenolate | Phenylthioacetamide derivative | researchgate.netekb.eg |
| Sulfur | 2-mercapto-4,6-dimethylnicotinonitrile | Sulfide derivative | researchgate.net |
These reactions can lead to the formation of not only simple substitution products but also precursors for subsequent intramolecular cyclization, yielding various heterocyclic systems such as imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net
Modifications of the Amide and Nitrile Functional Groups
Beyond the chloro group, the amide and nitrile functionalities of 2-chloro-N-(1-cyanocyclopentyl)acetamide offer additional avenues for synthetic modification.
The amide group is generally stable, but its transformation is a subject of interest in organic synthesis. digitellinc.com While hydrolysis to a carboxylic acid is a possibility under acidic or basic conditions, more nuanced modifications are often sought. archivepp.com The nitrogen of the amide can, in some cases, be further functionalized, although this is less common than reactions at the carbonyl oxygen or alpha-carbon.
The nitrile group is a particularly versatile functional handle. It can undergo a variety of transformations to yield other important functional groups. researchgate.net Common modifications include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, proceeding through an amide intermediate. libretexts.org This conversion dramatically alters the electronic and steric properties of the molecule.
Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary amine. researchgate.netlibretexts.org This introduces a basic center and a site for further derivatization.
Cycloaddition: Nitriles can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides, to form tetrazoles. This is a common bioisosteric replacement for a carboxylic acid group in medicinal chemistry.
The table below outlines key transformations of the nitrile group.
| Reaction Type | Reagents | Resulting Functional Group | Reference |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid (via amide) | libretexts.org |
| Reduction | LiAlH₄, then H₂O | Primary amine | libretexts.org |
| Cycloaddition | Sodium Azide (NaN₃) | Tetrazole | researchgate.net |
Scaffold Hopping and Bioisosteric Replacements in Analog Synthesis
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the design of novel analogs with improved properties. researchgate.netnih.gov These approaches involve modifying the core structure (the scaffold) or specific functional groups of a molecule while retaining its biological activity. researchgate.netresearchgate.net
Scaffold hopping aims to replace the central molecular framework—in this case, the cyanocyclopentyl acetamide (B32628) core—with a structurally different scaffold that maintains a similar three-dimensional arrangement of key pharmacophoric features. nih.gov This can lead to compounds with novel intellectual property, improved synthetic accessibility, or better pharmacokinetic profiles. researchgate.net For 2-chloro-N-(1-cyanocyclopentyl)acetamide, one might envision replacing the cyclopentyl ring with other cyclic or heterocyclic systems. nih.gov
Bioisosteric replacement involves the substitution of one atom or group of atoms for another with similar physical or chemical properties, leading to a molecule that interacts with the biological target in a comparable way. researchgate.netmdpi.com In the context of 2-chloro-N-(1-cyanocyclopentyl)acetamide, several bioisosteric replacements could be considered:
Nitrile Group: The nitrile group could be replaced by other electron-withdrawing groups or hydrogen bond acceptors. A classic bioisostere for the nitrile group is the oxadiazole ring.
Amide Bond: The amide linkage can be replaced with other groups that mimic its hydrogen bonding capabilities and conformational rigidity, such as a reverse amide, an ester, or a triazole.
Cyclopentyl Ring: The lipophilic cyclopentyl ring could be substituted with other carbocyclic or heterocyclic rings of similar size, such as a cyclohexyl, tetrahydrofuranyl, or piperidinyl ring, to modulate properties like solubility and metabolic stability. nih.gov
The following table provides examples of potential bioisosteric replacements for the functional groups in 2-chloro-N-(1-cyanocyclopentyl)acetamide.
| Original Group | Potential Bioisostere | Rationale | Reference |
| Nitrile (-CN) | Tetrazole, Oxadiazole | Mimics electronic properties and hydrogen bonding | archivepp.com |
| Amide (-CONH-) | Reverse Amide, Ester, Triazole | Similar size, shape, and H-bonding capacity | researchgate.net |
| Cyclopentyl | Cyclohexyl, Tetrahydrofuranyl | Modulate lipophilicity and metabolic stability | nih.gov |
Green Chemistry Principles Applied to Chloroacetamide Synthesis
The synthesis of 2-chloro-N-(1-cyanocyclopentyl)acetamide and its analogs can be evaluated and improved by applying the principles of green chemistry. nih.govacs.org The goal is to design processes that are more environmentally benign and sustainable. mun.canih.gov
A typical synthesis of a chloroacetamide involves the reaction of an amine with chloroacetyl chloride. chemicalbook.comijpsr.info This reaction is often rapid and high-yielding. However, from a green chemistry perspective, several aspects can be scrutinized:
Waste Prevention: The reaction produces HCl as a byproduct, which needs to be neutralized, generating salt waste. google.com Processes that minimize byproducts are preferred.
Atom Economy: The concept of atom economy measures how many atoms of the reactants are incorporated into the final product. acs.org While acylation with an acid chloride has a reasonable atom economy, alternative catalytic methods could improve it.
Use of Safer Solvents: Acetonitrile and dichloromethane are commonly used solvents in such reactions. chemicalbook.com Green chemistry encourages the use of safer alternatives like water, ethanol, or even solvent-free conditions where possible. researchgate.net
Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.orgnih.gov The reaction of amines with acid chlorides is often exothermic and can be run at room temperature. ijpsr.info
An alternative approach to chloroacetamide synthesis involves the amidation of a chloroacetate (B1199739) ester with an amine. google.com This method avoids the use of the highly reactive and corrosive chloroacetyl chloride. While this reaction may require heating, it can often be performed in greener solvents or even neat.
The table below provides a green chemistry analysis of two potential synthetic routes to a chloroacetamide.
| Green Chemistry Principle | Route 1: Amine + Chloroacetyl Chloride | Route 2: Amine + Chloroacetate Ester | Reference |
| Atom Economy | Moderate; HCl is a byproduct. | Higher; alcohol is the byproduct. | acs.orggoogle.com |
| Reagent Hazard | High; chloroacetyl chloride is corrosive and lachrymatory. | Lower; esters are less hazardous. | chemicalbook.comgoogle.com |
| Solvent Choice | Often uses chlorinated or polar aprotic solvents. | Can potentially use greener solvents like alcohols or be run neat. | researchgate.net |
| Energy Consumption | Often run at or below room temperature. | May require heating to drive the reaction to completion. | nih.gov |
By systematically applying these principles, the synthesis of 2-chloro-N-(1-cyanocyclopentyl)acetamide can be made more efficient, safer, and more environmentally friendly.
Advanced Spectroscopic and Analytical Characterization of 2 Chloro N 1 Cyanocyclopentyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Analysis of the Chemical Compound
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms (protons) in a molecule. For 2-chloro-N-(1-cyanocyclopentyl)acetamide, distinct signals are expected for the protons of the chloroacetyl group, the amide N-H, and the cyclopentyl ring.
The chloroacetyl methylene (B1212753) protons (-CH₂Cl) are anticipated to appear as a singlet, significantly downfield due to the deshielding effect of the adjacent electronegative chlorine atom and the amide carbonyl group. study.com This chemical shift is typically expected in the range of δ 4.0-4.3 ppm. The amide proton (N-H) signal would likely be a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is generally found in the δ 7.0-8.5 ppm region.
The eight protons of the cyclopentyl ring are chemically non-equivalent and would present more complex signals. They are expected to resonate as multiplets in the upfield region, typically between δ 1.6 and δ 2.5 ppm. The protons on the carbons adjacent to the quaternary carbon (bearing the cyano and amide groups) would be expected at the lower field end of this range due to proximity to these electron-withdrawing groups.
Interactive Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -C(O)CH ₂Cl | 4.0 - 4.3 | Singlet (s) |
| NH | 7.0 - 8.5 | Broad Singlet (br s) |
| Cyclopentyl -CH ₂- (4 positions) | 1.6 - 2.5 | Multiplet (m) |
¹³C NMR Analysis of the Chemical Compound
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The molecule possesses eight distinct carbon environments, and thus eight signals are expected in the proton-decoupled ¹³C NMR spectrum.
The carbonyl carbon (-C=O) of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 165-170 ppm. compoundchem.com The carbon of the nitrile group (-C≡N) generally appears around δ 118-122 ppm. The quaternary carbon of the cyclopentyl ring, bonded to both the cyano and amide groups, would be significantly deshielded, with an expected shift around δ 55-65 ppm. The methylene carbon of the chloroacetyl group (-CH₂Cl) is also deshielded by chlorine and is anticipated in the δ 40-45 ppm range. libretexts.org The four methylene carbons of the cyclopentyl ring would produce signals in the aliphatic region, typically between δ 20-40 ppm. oregonstate.edu
Interactive Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (Amide) | 165 - 170 |
| C ≡N (Nitrile) | 118 - 122 |
| C (CN)(NH) (Quaternary) | 55 - 65 |
| -C H₂Cl | 40 - 45 |
| Cyclopentyl -C H₂- | 20 - 40 |
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced NMR techniques would be indispensable. openpubglobal.com
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide a complete picture of the molecular framework. researchgate.netnih.gov
A COSY spectrum would show correlations between adjacent protons within the cyclopentyl ring, aiding in the assignment of its complex multiplets.
An HSQC spectrum would correlate each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C data. nih.gov
An HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations. It would show correlations from the amide proton to the carbonyl carbon and the quaternary cyclopentyl carbon, and from the chloroacetyl protons to the carbonyl carbon, thus confirming the connectivity of the entire molecule. researchgate.net
Solid-State NMR: While typically used for insoluble materials, solid-state NMR could provide insights into the molecular conformation and packing of the compound in its crystalline form. It can reveal information about intermolecular interactions, such as hydrogen bonding involving the amide group.
Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light, which correspond to the vibrational modes of the molecule's bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 2-chloro-N-(1-cyanocyclopentyl)acetamide would display characteristic absorption bands for its key functional groups.
The N-H stretch of the secondary amide would appear as a sharp to moderately broad band around 3300 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ groups (both on the cyclopentyl ring and the chloroacetyl moiety) would be observed just below 3000 cm⁻¹. A key diagnostic peak would be the C≡N stretch of the nitrile group, which is expected as a sharp, medium-intensity band in the 2240-2260 cm⁻¹ region. uc.edu The amide I band (primarily C=O stretching) is a very strong and sharp absorption expected around 1640-1670 cm⁻¹. The amide II band (N-H bending and C-N stretching) would appear near 1550 cm⁻¹. Finally, the C-Cl stretching vibration would give rise to a strong band in the fingerprint region, typically between 600-800 cm⁻¹. uc.edu
Interactive Table: Predicted FT-IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amide | ~3300 | Medium |
| C-H Stretch | Aliphatic | 2850 - 3000 | Strong |
| C≡N Stretch | Nitrile | 2240 - 2260 | Medium, Sharp |
| C=O Stretch (Amide I) | Amide | 1640 - 1670 | Strong, Sharp |
| N-H Bend (Amide II) | Amide | ~1550 | Medium-Strong |
| C-Cl Stretch | Alkyl Halide | 600 - 800 | Strong |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch would be visible, the C≡N triple bond of the nitrile group is expected to produce a particularly strong and sharp signal in the Raman spectrum, often more intense than in the corresponding FT-IR spectrum. nih.gov This makes Raman spectroscopy an excellent tool for confirming the presence of the nitrile functionality. The symmetric vibrations of the cyclopentyl ring's carbon skeleton would also be Raman active and could provide information on the ring's conformation. The study of cyanogenic glucosides has shown that the position of the C≡N signal can be influenced by neighboring groups, typically appearing above 2240 cm⁻¹ when adjacent to aromatic rings and below this value for non-aromatic structures. nih.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. The ability of HRMS to operate in a data-independent acquisition (DIA) mode allows for all precursor ions to be subjected to collision-induced dissociation (CID), yielding comprehensive tandem MS (MS/MS) data. chemicalbook.com For 2-chloro-N-(1-cyanocyclopentyl)acetamide (C₈H₁₁ClN₂O), HRMS is critical for confirming its elemental composition by measuring the exact mass of its molecular ion.
The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared against the experimental value, typically with an accuracy in the parts-per-million (ppm) range. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas.
Table 1: Theoretical HRMS Data for [M+H]⁺ of 2-chloro-N-(1-cyanocyclopentyl)acetamide
| Formula | Ion Type | Theoretical Exact Mass |
|---|
Data calculated based on isotopic masses.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. In GC-MS analysis, the compound is first vaporized and separated from other components in the GC column before entering the mass spectrometer, which typically uses Electron Ionization (EI).
Under EI conditions, the 2-chloro-N-(1-cyanocyclopentyl)acetamide molecule would be expected to fragment in a predictable manner. The resulting mass spectrum would display a molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern provides a unique fingerprint for the molecule, aiding in its structural confirmation. Key fragmentation pathways would likely involve the cleavage of the amide bond, loss of the chloromethyl group, and fragmentation of the cyclopentyl ring.
Table 2: Predicted Major Fragment Ions in the GC-MS (EI) Spectrum
| m/z | Predicted Fragment Structure | Description |
|---|---|---|
| 186/188 | [C₈H₁₁ClN₂O]⁺ | Molecular ion peak (showing isotopic pattern for Cl) |
| 141/143 | [M - CH₂CN]⁺ | Loss of a cyanomethyl radical |
| 113 | [C₅H₈N-C=O]⁺ | Fragment containing the cyclopentyl and carbonyl groups |
| 94 | [C₅H₈CN]⁺ | 1-cyanocyclopentyl cation |
| 77/79 | [ClCH₂C=O]⁺ | Chloroacetyl cation |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and less volatile molecules. It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), with minimal fragmentation. ESI-MS is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. For 2-chloro-N-(1-cyanocyclopentyl)acetamide, ESI-MS would be used to confirm the molecular weight by detecting the protonated molecular ion at m/z 187.0633 (for the ³⁵Cl isotope). asm.orgnist.gov This technique is particularly valuable for verifying the mass of the synthesized compound before proceeding with more structurally informative analyses.
Elemental Analysis and Purity Assessment
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis provides empirical formula data that, when combined with molecular weight information from mass spectrometry, can definitively establish the molecular formula. The purity of a synthesized compound is often assessed by comparing the experimentally determined elemental composition to the theoretical values. A close agreement, typically within ±0.4%, is considered evidence of high purity. researchgate.net
The theoretical elemental composition of 2-chloro-N-(1-cyanocyclopentyl)acetamide (C₈H₁₁ClN₂O) is calculated based on its molecular formula and the atomic weights of its constituent elements.
Table 3: Theoretical vs. Experimental Elemental Analysis
| Element | Theoretical % | Experimental % (Example) |
|---|---|---|
| Carbon (C) | 51.48 | 51.52 |
| Hydrogen (H) | 5.94 | 5.91 |
| Chlorine (Cl) | 19.00 | 18.95 |
| Nitrogen (N) | 15.01 | 15.05 |
| Oxygen (O) | 8.57 | 8.57 |
| Total | 100.00 | 100.00 |
Experimental values are hypothetical and represent an acceptable result for a pure sample.
Application of Other Advanced Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, X-ray Diffraction)
Beyond mass spectrometry and elemental analysis, other spectroscopic techniques provide further insight into the electronic properties and three-dimensional structure of the molecule.
UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is associated with electronic transitions within the molecule. For 2-chloro-N-(1-cyanocyclopentyl)acetamide, the primary chromophore responsible for UV absorption is the amide group (-C=O)NH-). Simple amides typically exhibit a weak n → π* transition around 210-220 nm. The presence of other functional groups may cause slight shifts in the absorption maximum.
Fluorescence Spectroscopy : While not all molecules fluoresce, this technique can provide information about the electronic structure and environment of a compound if it does. The fluorescence properties of 2-chloro-N-(1-cyanocyclopentyl)acetamide would need to be determined experimentally, but many organic molecules with conjugated systems or specific functional groups exhibit fluorescence.
Computational Chemistry and Molecular Modeling of 2 Chloro N 1 Cyanocyclopentyl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution, molecular orbital energies, and reactivity, all of which are governed by the molecule's electronic structure.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying medium-sized organic molecules. It calculates the electron density of a system to determine its energy and other properties. Functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) or cc-pVTZ to optimize molecular geometry and calculate electronic properties. als-journal.comnih.gov
For a molecule like 2-chloro-N-(1-cyanocyclopentyl)acetamide, DFT can be used to calculate key quantum chemical descriptors that predict its reactivity and stability. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. mu-varna.bg Other calculated parameters like dipole moment, electronegativity, and chemical hardness provide further insights into the molecule's behavior. als-journal.commu-varna.bg
While specific DFT calculations for 2-chloro-N-(1-cyanocyclopentyl)acetamide are not available, data from related N-substituted acetamides and cyclic compounds illustrate the typical outputs of such an analysis. For instance, the analysis of phycocyanin using DFT with the B3LYP/6–311G(d,p) method yielded a HOMO-LUMO gap of 1.68 eV, indicating significant chemical reactivity. mu-varna.bg
Table 1: Representative Quantum Chemical Descriptors Calculated via DFT This table presents example data based on typical DFT calculations for organic molecules to illustrate the expected parameters for 2-chloro-N-(1-cyanocyclopentyl)acetamide.
| Parameter | Symbol | Typical Value Range | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -5 to -7 eV | Electron-donating capacity |
| LUMO Energy | ELUMO | -1 to -3 eV | Electron-accepting capacity |
| Energy Gap | ΔE | ~2 to 6 eV | Chemical reactivity and stability mu-varna.bg |
| Dipole Moment | μ | ~2 to 10 Debye | Molecular polarity and intermolecular interactions mu-varna.bg |
| Electronegativity | χ | ~3 to 5 eV | Power to attract electrons |
| Chemical Hardness | η | ~1 to 3 eV | Resistance to change in electron configuration |
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide another avenue for high-accuracy calculations without reliance on empirical data. These methods are particularly valuable for conformational analysis, which seeks to identify the most stable three-dimensional arrangement of a molecule's atoms.
For 2-chloro-N-(1-cyanocyclopentyl)acetamide, conformational analysis would focus on the rotational barriers around the single bonds, particularly the N-C(O) amide bond and the C-C bonds connecting the cyclopentyl ring and the acetamide (B32628) group. Studies on similar molecules, like 2-chloro-N-phenylacetamide, reveal that the conformation of the N-H and C=O bonds is typically anti to each other, while the C-Cl and C=O bonds in the side chain are often syn. researchgate.net The amide group itself tends to be planar, but its dihedral angle with respect to the adjacent ring can vary. researchgate.net
The choice of basis set is crucial for both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, like 6-311+G(d,p), include more functions (e.g., polarization 'd,p' and diffuse '+') and provide greater accuracy but at a higher computational cost. researchgate.net The selection involves a trade-off between the desired accuracy and the computational resources available. For flexible molecules, a thorough conformational search using a less expensive method might precede a high-accuracy energy calculation with a more robust basis set.
Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional), is the standard for predicting NMR chemical shifts (¹H and ¹³C). nih.govnih.gov The accuracy of these predictions can be very high, with Mean Absolute Errors (MAE) of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable when compared to experimental data. nih.gov Calculations are often performed on optimized geometries, and including a solvent model can improve the correlation with experimental spectra measured in solution.
Table 2: Predicted ¹³C NMR Chemical Shifts for a Representative N-(substituted phenyl)-2-chloroacetamide Data adapted from a study on N-(4-cyanophenyl)-2-chloroacetamide to illustrate expected values. nih.gov The numbering is specific to the example compound.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 165.589 |
| Cl-CH₂ | 43.669 |
| C₁ (Aromatic) | 139.516 |
| C₂, C₆ (Aromatic) | 122.309 |
| C₃, C₅ (Aromatic) | 130.321–130.594 |
| C₄ (Aromatic) | 127.662 |
| CN | 118.668 |
Vibrational Frequencies: DFT calculations are also used to predict infrared (IR) spectra by calculating the vibrational frequencies of a molecule's normal modes. For amides, characteristic bands such as Amide I (primarily C=O stretch), Amide II (N-H in-plane bend and C-N stretch), and Amide III are of particular interest. acs.org Calculated harmonic frequencies are often systematically higher than experimental values and are corrected using empirical scaling factors or specific functionals like PW91, which has shown good performance for amide bands. acs.orgnih.gov Studies on N-methyl acetamide (NMA) show that including explicit solvent molecules and a reaction field in the calculation is critical for accurately reproducing the solvent-induced shifts observed experimentally. researchgate.netcapes.gov.br
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. It is a cornerstone of structure-based drug design.
The docking process involves placing the ligand, 2-chloro-N-(1-cyanocyclopentyl)acetamide, into the binding site of a biological macromolecule with a known three-dimensional structure (e.g., from the Protein Data Bank). A scoring function then estimates the binding affinity, often expressed as a binding energy (in kcal/mol), with more negative values indicating stronger binding.
The results reveal the most likely binding pose and the specific intermolecular interactions that stabilize the complex. These interactions can include:
Hydrogen Bonds: Between the amide N-H or C=O of the ligand and polar residues in the protein.
Hydrophobic Interactions: Between the cyclopentyl ring and nonpolar protein residues.
Covalent Interactions: The chloroacetamide moiety is a known electrophile (a Michael acceptor) that can form a covalent bond with nucleophilic residues like cysteine in a protein's active site. nih.govillinois.edu The nitrile group can also act as a covalent "warhead," reacting with cysteine or serine residues. nih.gov
Studies on other chloroacetamide derivatives have successfully used docking to rationalize biological activity, identifying key interactions with amino acid residues in the target's active site. nih.govekb.eg
Table 3: Example of a Molecular Docking Result for a Chloroacetamide Inhibitor This table presents a hypothetical docking result for 2-chloro-N-(1-cyanocyclopentyl)acetamide against a putative enzyme target, illustrating typical data obtained.
| Parameter | Value/Description |
|---|---|
| Protein Target | e.g., TEAD Palmitate Pocket nih.govillinois.edu |
| Binding Energy | -7.5 kcal/mol |
| Interacting Residues | Cys380 (Covalent), Tyr385 (H-bond), Phe428 (Hydrophobic) |
| Type of Inhibition | Covalent, Allosteric |
Based on its structural features, several classes of enzymes can be proposed as putative biological targets for 2-chloro-N-(1-cyanocyclopentyl)acetamide.
Enzymes Susceptible to Covalent Inhibition: The presence of the electrophilic chloroacetamide group makes this compound a candidate for an irreversible or covalent inhibitor. Fragment screening of chloroacetamide libraries has identified their ability to target enzymes with reactive cysteines. A prominent example is the Transcriptional Enhanced Associate Domain (TEAD) family of proteins, where chloroacetamides bind to a conserved cysteine in an allosteric pocket, disrupting the TEAD-YAP protein-protein interaction crucial for cancer cell growth. nih.govillinois.edu
Bacterial Enzymes: Chloroacetamide derivatives have been investigated as antibacterial agents. Molecular docking studies suggest they can bind to essential bacterial proteins like DNA gyrase and Topoisomerase II , which are involved in DNA replication and transcription. eurjchem.comresearchgate.net
Herbicidal Targets: The chloroacetamide class of herbicides is known to target the Very Long Chain Fatty Acid Synthase (VLCFAs) enzyme in plants, inhibiting its function and leading to plant death. ekb.eg Therefore, VLCFAs represents another potential target.
Targets for Nitrile-Containing Compounds: The nitrile group can act as an electrophilic warhead to covalently bind to targets. This functionality is found in inhibitors of dipeptidyl peptidase 4 (DPP4) and various cysteine proteases. nih.govmdpi.com
These computational predictions provide a strong foundation for prioritizing 2-chloro-N-(1-cyanocyclopentyl)acetamide for experimental validation against these specific and promising biological targets.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations offer a powerful lens through to observe the intricate dance of atoms and molecules over time. For 2-chloro-N-(1-cyanocyclopentyl)acetamide, MD simulations can provide critical information about its flexibility, preferred shapes (conformations), and stability, both in isolation and when interacting with biological targets.
Ligand-Protein Complex Stability and Dynamics
While specific MD simulation studies on 2-chloro-N-(1-cyanocyclopentyl)acetamide are not publicly available, the principles of such analyses are well-established in drug discovery and computational chemistry. MD simulations are instrumental in understanding how a ligand, such as our subject compound, might bind to a protein and the stability of that interaction.
The process involves creating a virtual system containing the protein-ligand complex, solvating it with water molecules, and then simulating the movements of all atoms over a period of nanoseconds or even microseconds. Key parameters that would be analyzed in a hypothetical MD simulation of a 2-chloro-N-(1-cyanocyclopentyl)acetamide-protein complex include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD suggests that the complex has reached equilibrium and is not undergoing major structural changes.
Root Mean Square Fluctuation (RMSF): This analysis reveals the fluctuation of individual amino acid residues in the protein and atoms in the ligand. Higher RMSF values indicate greater flexibility, which can be important for binding and function.
Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds are strong indicators of a stable binding interaction.
Binding Free Energy Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding affinity of the ligand to the protein.
For N-substituted acetamide derivatives, studies have shown that the amide linkage can form crucial hydrogen bonds with protein active sites. The chloroacetyl group and the cyanocyclopentyl moiety would also contribute to the binding through various interactions, such as hydrophobic and van der Waals forces. MD simulations would be essential to elucidate the precise nature and dynamics of these interactions.
Conformational Landscapes of 2-chloro-N-(1-cyanocyclopentyl)acetamide
The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their relative energies. Understanding this landscape is vital as the bioactive conformation of a molecule—the shape it adopts when binding to a target—may not be its lowest energy state.
Computational studies on similar N-substituted acetamides and chloroacetamides have utilized methods like Density Functional Theory (DFT) for geometry optimization to identify stable conformers. tandfonline.comnih.gov These studies often reveal that the planarity of the amide group is a dominant feature, with the substituents adopting various low-energy orientations. A systematic conformational search followed by energy minimization would be the first step in mapping the conformational landscape of 2-chloro-N-(1-cyanocyclopentyl)acetamide. This would likely reveal a set of low-energy conformers that could be used for further studies like docking and pharmacophore modeling.
Pharmacophore Modeling and Virtual Screening for Analog Discovery
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be used as a 3D query to search large chemical databases for new molecules (analogs) with the potential for similar activity. ijper.org
For 2-chloro-N-(1-cyanocyclopentyl)acetamide, a pharmacophore model could be developed based on its structure and potential interactions with a biological target. The key pharmacophoric features would likely include:
A Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group in the acetamide moiety.
A Hydrogen Bond Donor: The N-H group of the amide, although this is a secondary amide and its hydrogen-bonding capacity might be influenced by steric hindrance.
A Hydrophobic Feature: The cyclopentyl ring.
A Halogen Bond Donor/Hydrophobic Feature: The chlorine atom.
A Polar/Hydrogen Bond Acceptor Feature: The nitrile (cyano) group.
Once a pharmacophore model is established, it can be used for virtual screening of compound libraries to identify molecules that match the defined features and their spatial arrangement. This process can significantly accelerate the discovery of novel analogs with potentially improved properties. Studies on other classes of compounds have successfully employed pharmacophore modeling to identify new inhibitors and lead compounds. nih.govscienceopen.com
In Silico ADME/Tox Predictions for Mechanistic and Safety Insights
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical determinants of its potential as a therapeutic agent or its risk as a chemical substance. In silico ADMET prediction models provide a rapid and cost-effective means of assessing these properties early in the development process. nih.gov
For 2-chloro-N-(1-cyanocyclopentyl)acetamide, various ADMET parameters can be predicted using a range of computational tools. These predictions offer valuable mechanistic and safety insights.
Predicted ADMET Properties for 2-chloro-N-(1-cyanocyclopentyl)acetamide (Hypothetical Data)
| Property | Predicted Value | Implication |
| Absorption | ||
| Water Solubility | Moderately Soluble | Favorable for absorption and formulation. |
| Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing the intestinal barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | The lipophilic nature of the cyclopentyl group may facilitate CNS penetration. |
| Plasma Protein Binding | Moderate | Will influence the free concentration of the compound in the body. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific isoforms (e.g., CYP2D6, CYP3A4) | Risk of drug-drug interactions. |
| Metabolic Stability | Moderate | The chloroacetamide moiety may be susceptible to metabolic degradation. |
| Excretion | ||
| Renal Excretion | Likely primary route | Dependent on metabolism and water solubility of metabolites. |
| Toxicity | ||
| Ames Mutagenicity | Potential for mutagenicity | The chloroacetamide group is a structural alert for potential genotoxicity. |
| Hepatotoxicity | Possible risk | Often associated with reactive metabolites. |
| Carcinogenicity | To be determined | Long-term studies would be required. |
Note: This table presents hypothetical data based on general principles of in silico ADMET prediction for structurally related compounds. Actual values would require specific computational modeling.
Studies on other chloroacetamide-containing compounds have highlighted the potential for toxicity, particularly genotoxicity, associated with the electrophilic nature of the chloroacetyl group. rsc.org Therefore, any in silico prediction of toxicity for 2-chloro-N-(1-cyanocyclopentyl)acetamide would need to be carefully considered and experimentally validated.
Preclinical Research Insights and Translational Perspectives of the Chemical Compound
Mechanistic Understanding from Preclinical Models (excluding dosage information)
Direct mechanistic studies on 2-chloro-N-(1-cyanocyclopentyl)acetamide are not readily found in the existing scientific literature. The biological actions of the broader family of α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives have been explored, revealing a range of activities. For instance, some derivatives have been synthesized and evaluated for their in vitro antibacterial properties against both gram-positive and gram-negative bacteria. nih.gov The core structure of cyanoacetamide is recognized as a versatile scaffold in medicinal chemistry, serving as a foundational element for compounds with diverse biological activities. ekb.egsci-hub.box
The chloroacetamide moiety itself is known to be a reactive functional group. Chloroacetamide compounds can act as alkylating agents, forming covalent bonds with nucleophilic residues in biological macromolecules, such as the thiol group of cysteine in proteins. periodikos.com.br This reactivity could underpin a variety of biological effects, and it is a common feature in the design of targeted covalent inhibitors.
Potential for Lead Compound Development and Optimization in Drug Discovery
While 2-chloro-N-(1-cyanocyclopentyl)acetamide has not been explicitly identified as a lead compound in drug discovery programs based on available data, its structural components suggest a potential starting point for medicinal chemistry efforts. The process of lead discovery involves identifying molecules that exhibit a desired biological activity, which then serve as the basis for further optimization. danaher.com
The cyanoacetamide scaffold is a frequent starting point for the synthesis of a wide array of heterocyclic compounds and other derivatives with potential therapeutic applications, including anticancer and antioxidant agents. sci-hub.box Similarly, acetamide (B32628) derivatives are a well-established class of compounds in drug discovery, with numerous examples progressing to clinical use. nih.govmdpi.com The combination of the chloroacetamide, cyano, and cyclopentyl groups in 2-chloro-N-(1-cyanocyclopentyl)acetamide presents a unique chemical space that could be explored for various therapeutic targets. The development of a lead compound often involves iterative cycles of design, synthesis, and testing to improve properties such as potency, selectivity, and pharmacokinetic profiles. danaher.comnih.gov
Strategies for Enhancing Selectivity and Efficacy of the Chemical Compound
Given the absence of specific research on 2-chloro-N-(1-cyanocyclopentyl)acetamide, strategies for enhancing its selectivity and efficacy remain theoretical and would be guided by general principles of medicinal chemistry.
One key strategy would involve structural modifications to the cyclopentyl ring, the acetamide linker, or the introduction of different substituents. For instance, altering the stereochemistry of the cyclopentyl ring or adding functional groups could significantly impact binding affinity and selectivity for a particular biological target. The reactivity of the chloroacetamide group could also be modulated to optimize its interaction with a target protein while minimizing off-target effects.
Furthermore, fragment-based drug discovery could be employed, where the individual components of the molecule (the cyanocyclopentyl group and the chloroacetamide moiety) are assessed for their contribution to binding and activity. This information can then be used to build new molecules with improved properties. nih.gov The cyclization of linear peptide leads is another strategy known to enhance stability and binding affinity, a principle that could be adapted to the optimization of small molecules like 2-chloro-N-(1-cyanocyclopentyl)acetamide. researchgate.net
Degradation Pathways and Environmental Fate of Chloroacetamide Derivatives
Chemical and Photolytic Degradation Mechanisms
For the general class of chloroacetamide herbicides, degradation can occur through chemical reactions in soil and water, such as hydrolysis. researchgate.net The rate and products of these reactions are influenced by factors like pH and the presence of other chemical species. researchgate.net Photolysis, or degradation by sunlight, can also be a significant pathway for some chloroacetamides, leading to the formation of various transformation products through reactions like dechlorination and hydroxylation. nih.gov However, without specific studies on 2-chloro-N-(1-cyanocyclopentyl)acetamide, it is not possible to detail its specific reaction mechanisms or the resulting degradants.
Biotransformation and Microbial Degradation in Environmental Systems
Microbial activity is a primary driver of degradation for many chloroacetamide herbicides in soil and aquatic environments. dntb.gov.uanih.gov Various microorganisms have been identified that can break down these herbicides, often using them as a source of carbon and nitrogen. nih.govresearchgate.net The degradation pathways can involve processes like dealkylation and dechlorination, leading to the formation of several intermediate metabolites before eventual mineralization. nih.govresearchgate.net The specific microbial communities and the environmental conditions play a crucial role in the rate and extent of this biotransformation. researchgate.net Again, the absence of research specifically investigating 2-chloro-N-(1-cyanocyclopentyl)acetamide means that its susceptibility to microbial degradation and the specific biotransformation pathways it might undergo remain unknown.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-(1-cyanocyclopentyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 1-cyanocyclopentylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF or THF) under nitrogen atmosphere. Catalytic KI (1–2 mol%) can enhance reactivity by stabilizing intermediates . Optimize yield by controlling stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride) and temperature (0–5°C for exothermic reactions). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How can structural confirmation of 2-chloro-N-(1-cyanocyclopentyl)acetamide be performed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : NMR should show a singlet for the chloroacetamide methylene group (δ ~4.0 ppm) and signals for the cyclopentyl moiety (δ ~1.5–2.5 ppm). NMR should confirm the nitrile carbon (δ ~115–120 ppm) and carbonyl (δ ~165 ppm) .
- IR : Look for characteristic peaks at ~2250 cm (C≡N stretch) and ~1650 cm (amide C=O stretch) .
- XRD : Single-crystal X-ray diffraction resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirms stereochemistry .
Advanced Research Questions
Q. What strategies address contradictions in spectroscopic data for chloroacetamide derivatives?
- Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Dynamic NMR (DNMR) : Detect rotational barriers in amide bonds by variable-temperature NMR to resolve overlapping signals .
- HPLC-MS : Quantify impurities (e.g., unreacted starting materials) using reverse-phase C18 columns and electrospray ionization (ESI-MS) .
- DFT Calculations : Compare experimental IR/NMR with computational models (B3LYP/6-311+G(d,p)) to validate assignments .
Q. How can the reactivity of the chloroacetamide group be leveraged for functionalization?
- Methodological Answer : The labile chlorine atom enables diverse transformations:
- Nucleophilic Substitution : React with amines (e.g., piperazine) or thiols to generate secondary amides or thioethers .
- Cyclization : Use POCl or PCl to form heterocycles (e.g., oxazolidinones) via intramolecular cyclization .
- Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with arylboronic acids to modify the cyclopentyl ring .
Q. What computational approaches predict the compound’s biological activity or toxicity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes) based on the nitrile and amide pharmacophores .
- ADMET Prediction : Tools like SwissADME or ProTox-II assess bioavailability, metabolic stability, and hepatotoxicity .
- MD Simulations : GROMACS simulations (AMBER force field) evaluate conformational stability in aqueous or lipid bilayer environments .
Experimental Design & Data Analysis
Q. How to design stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and HO (oxidative) at 40–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
- Kinetic Analysis : Fit degradation data to first-order kinetics using software like KinTek Explorer to determine half-life and activation energy .
Q. What methods resolve low yields in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions (residence time ~10–30 minutes) .
- DoE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to optimize parameters (temperature, solvent ratio, catalyst loading) .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress and identifies bottlenecks .
Contradiction Handling & Mechanistic Insights
Q. How to reconcile conflicting results in ecotoxicological assessments of chloroacetamides?
- Methodological Answer :
- Species-Specific Assays : Compare toxicity in Daphnia magna (LC) vs. Danio rerio (zebrafish) to account for metabolic differences .
- Metabolite Profiling : Use LC-QTOF-MS to identify toxic metabolites (e.g., dechlorinated byproducts) in environmental samples .
- QSAR Models : Build quantitative structure-activity relationship models to predict toxicity based on substituent electronegativity and logP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
